1,1,3-Trimethyl-1-silacyclobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trimethylsiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6-4-7(2,3)5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVAPVIGBKYZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[Si](C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177491 | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-13-8 | |
| Record name | 1,1,3-Trimethylsilacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context of Strained Cyclic Organosilicon Compounds in Contemporary Chemistry
Strained cyclic organosilicon compounds, particularly those with small ring sizes like silacyclobutanes, are of considerable interest due to their inherent ring strain. sioc-journal.cnnih.gov This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes these molecules reactive and susceptible to ring-opening and ring-expansion reactions. chemistryviews.orgnih.gov This reactivity is a powerful tool for synthetic chemists, enabling the construction of complex silicon-containing molecules that would be challenging to prepare through other methods. sioc-journal.cnnih.gov The unique electronic and steric properties of silicon, being more electropositive and larger than carbon, further contribute to the distinct chemistry of these compounds. nih.govsoci.org
The applications of organosilicon compounds are widespread, finding use in the development of new materials, electronic devices, and pharmaceuticals. sioc-journal.cn The ability to precisely control the structure and reactivity of silicon-containing molecules is therefore of paramount importance. Strained silacycles serve as key intermediates in this endeavor, providing a gateway to a vast array of functionalized organosilicon compounds. nih.govnih.gov
Foundational Significance of Silacyclobutane Ring Systems in Organosilicon Research
Silacyclobutane (B14746246) ring systems are a cornerstone of organosilicon research. Their high ring tension, with a strain energy of approximately 24.5 kcal/mol, makes them prone to various transformations. nih.gov This inherent reactivity has been harnessed in numerous synthetic strategies, including ring-opening polymerizations and transition metal-catalyzed reactions. sioc-journal.cnnih.gov
The cleavage of the carbon-silicon (C-Si) bond in silacyclobutanes, driven by ring strain, can be initiated by transition metals such as palladium, rhodium, and nickel. sioc-journal.cn This process generates reactive organometallic species that can participate in a variety of coupling reactions, leading to the formation of diverse organosilicon products. sioc-journal.cnoup.com Furthermore, the thermal decomposition of silacyclobutanes has been a subject of fundamental studies, providing insights into the formation of unstable intermediates like silenes (compounds with silicon-carbon double bonds). rsc.orgwikipedia.org The pyrolysis of 1,1-dimethyl-1-silacyclobutane, for instance, leads to the formation of ethylene (B1197577) and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552) through the dimerization of a dimethylsilene intermediate. rsc.orgcdnsciencepub.com
Overview of Academic Research Trajectories for 1,1,3 Trimethyl 1 Silacyclobutane
Academic research on 1,1,3-trimethyl-1-silacyclobutane has explored various facets of its chemistry, including its synthesis, thermal behavior, and polymerization.
A kinetic study of the gas-phase thermal decomposition and isomerization of this compound has been a key area of investigation. acs.org This research provides fundamental data on the stability and reaction pathways of the molecule at elevated temperatures.
Furthermore, the anionic ring-opening polymerization of related silacyclobutane (B14746246) derivatives has been studied, demonstrating the potential of these strained rings to form novel polymers. acs.org While specific studies on the polymerization of this compound are less prominent in the provided search results, the general principles of silacyclobutane polymerization are well-established. acs.orggelest.comyoutube.com These polymerizations are often initiated by organolithium compounds and can lead to polymers with unique properties. acs.orggelest.com
The synthesis of functionalized silacyclobutanes is another active area of research. nih.gov While direct synthetic routes to this compound are not detailed in the provided results, the general synthesis of silacyclobutanes often involves the reaction of chlorosilanes with organometallic reagents. nih.govacs.org
Below are interactive data tables summarizing key properties and research findings related to this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C6H14Si | nist.gov | |
| Molecular Weight | 114.2609 | g/mol | nist.gov |
| CAS Registry Number | 2295-13-8 | nist.govepa.gov | |
| Enthalpy of Vaporization (ΔvapH°) | 35.5 | kJ/mol | nist.gov |
Table 2: Key Research Areas for Silacyclobutane Derivatives
| Research Area | Description | Key Findings | References |
| Thermal Decomposition | Study of the breakdown of the molecule at high temperatures. | The decomposition of 1,1-dimethyl-1-silacyclobutane proceeds via a unimolecular reaction to form ethene and dimethylsilene, which then dimerizes. | rsc.orgcdnsciencepub.com |
| Ring-Opening Polymerization | Polymerization initiated by the opening of the strained ring. | Anionic polymerization of silacyclopentenes (related to silacyclobutanes) can be controlled to produce polymers with specific microstructures. | acs.org |
| Transition Metal-Catalyzed Reactions | Reactions involving the cleavage of the C-Si bond by a metal catalyst. | Palladium, rhodium, and nickel can catalyze the C-Si bond cleavage in silacyclobutanes, enabling the synthesis of various organosilicon compounds. | sioc-journal.cn |
An in-depth examination of the synthetic methodologies for the organosilicon compound This compound reveals a fascinating interplay of classic organometallic reactions and modern catalytic strategies. The construction and functionalization of the strained four-membered silacyclobutane ring are central challenges that chemists have addressed through various innovative approaches. This article focuses exclusively on the synthetic pathways leading to this compound and its derivatives, structured around key chemical strategies.
Polymerization Chemistry of 1,1,3 Trimethyl 1 Silacyclobutane and Analogues
Ring-Opening Polymerization (ROP) Mechanisms
The ring-opening polymerization (ROP) of 1,1,3-trimethyl-1-silacyclobutane is a chain-growth polymerization process where the strained four-membered silacyclobutane (B14746246) ring opens to form a linear polymer. This process is driven by the release of ring strain. The polymerization can be initiated through various mechanisms, including anionic, cationic, and catalyzed pathways.
Anionic Ring-Opening Polymerization Initiators and Propagation
Anionic ring-opening polymerization (AROP) of silacyclobutanes is initiated by nucleophilic reagents. youtube.com Common initiators include organolithium compounds like n-butyllithium, often used with cocatalysts such as hexamethylphosphoramide (B148902) (HMPA) in a solvent like tetrahydrofuran (B95107) (THF). datapdf.com Alkali metal hydroxides and their derivatives are also effective initiators for the ROP of cyclic siloxanes. mdpi.com
The propagation in AROP involves the nucleophilic attack of the initiator on a silicon atom in the silacyclobutane ring. This attack leads to the cleavage of a silicon-carbon bond, opening the ring and generating a new active anionic center at the end of the growing polymer chain. youtube.com This newly formed anion then attacks another monomer molecule, continuing the polymerization process. youtube.com The polymerization of some silacyclobutane derivatives, like 1,1-dimethylsilacyclobutane, has been shown to proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. epa.gov This living nature also enables the formation of block copolymers by sequential monomer addition. epa.gov
For instance, the anionic polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene, an analogue, using n-butyllithium and HMPA in THF yields poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene). datapdf.com The regioselectivity of this polymerization can be temperature-dependent. At lower temperatures (e.g., -78 °C), a predominantly head-to-tail microstructure is observed. datapdf.com
Table 1: Initiators for Anionic ROP of Silacyclobutanes
| Initiator System | Monomer Example | Observations |
| n-Butyllithium / HMPA / THF | 1,1,3-Trimethyl-1-silacyclopent-3-ene | Yields poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene); regioselectivity is temperature-dependent. datapdf.com |
| Butyllithium / THF-hexane | 1,1-Dimethylsilacyclobutane | Proceeds with a living nature, allowing for block copolymer synthesis. epa.gov |
| Alkali Metal Hydroxides | Cyclic Siloxanes | Commonly used for ROP. mdpi.com |
Cationic Ring-Opening Polymerization Approaches
Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as strong protic acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃, BF₃) in the presence of a proton source (co-initiator) like water or alcohol. wikipedia.orglibretexts.org The initiator protonates a heteroatom in the cyclic monomer, creating a cationic active center. youtube.com
The propagation step in CROP involves the attack of a nucleophilic monomer on the electrophilic carbon atom adjacent to the cationic center, leading to ring opening and the regeneration of the cation at the newly added monomer unit. youtube.comwikipedia.org The stability of the propagating cationic species influences the polymerization mechanism, which can proceed via an S\N1 or S\N2 pathway. wikipedia.org The solvent and the nature of the counter-ion significantly affect the reactivity of the propagating chain. wikipedia.org For instance, more polar solvents can enhance the rate of propagation by better solvating and separating the ion pairs. wikipedia.org
While CROP is a common method for polymerizing various heterocyclic monomers like lactones and ethers, its application to silacyclobutanes is also an area of study. wikipedia.orgwikipedia.org The mechanism often involves the formation of tertiary silyloxonium ions as transient intermediates. vot.pl
Thermal and Catalyzed Ring-Opening Polymerization (e.g., Platinum Catalysis)
Thermal ROP of silacyclobutanes can occur at elevated temperatures, leading to the formation of polymers. The process is driven by the relief of ring strain. Computational studies suggest that the thermal decomposition of silacyclobutane can proceed through the initial cleavage of a carbon-carbon bond to form a diradical intermediate. iastate.edu
Transition metal catalysts, particularly platinum-based complexes, are highly effective in promoting the ROP of silacyclobutanes at milder conditions. acs.orgnih.gov Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in hydrosilylation reactions, a related process. nih.govmdpi.com The mechanism of platinum-catalyzed ROP often involves the oxidative addition of a Si-C bond to the platinum center, followed by insertion of another monomer and reductive elimination to extend the polymer chain. mdpi.com These catalysts can offer control over the polymer's stereochemistry. acs.org Nickel-catalyzed ring-opening reactions of silacyclobutanes have also been reported. rsc.org
Table 2: Catalysts for ROP of Silacyclobutanes
| Catalyst Type | Example | Application |
| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Hydrosilylation and ROP of silicon-containing rings. acs.orgnih.govmdpi.com |
| Nickel-based | Ni(0) complexes | Ring-opening reactions of silacyclobutanes with 1,3-dienes. rsc.org |
| Titanium-based | py₃TiCl₂(NR) complexes | Ring-opening oxidative amination of methylenecyclopropanes. rsc.org |
Role of Ring Strain Relief in Polymerization Thermodynamics
The primary driving force for the ring-opening polymerization of cyclic monomers is the relief of ring strain. wikipedia.org Silacyclobutane, being a four-membered ring, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orgchemistrysteps.comlibretexts.org This strain is a combination of angle strain and torsional strain. chemistrysteps.commasterorganicchemistry.com The heat of combustion for small, strained rings like cyclobutane (B1203170) is elevated due to this stored energy. wikipedia.org
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). For polymerization to be thermodynamically favorable, ΔG must be negative. nih.govlibretexts.org The ROP of strained rings is characterized by a negative enthalpy change (exothermic process) due to the release of ring strain energy. wikipedia.orglibretexts.org For cyclobutane, the ring strain is approximately 26.3 kcal/mol. masterorganicchemistry.com The enthalpy of polymerization (ΔH_p) for many cyclic monomers is negative. wiley-vch.degithub.iogatech.edu
While the enthalpy change favors polymerization, the entropy change is generally negative because the translational degrees of freedom are lost when monomers are converted into a long polymer chain. libretexts.orgwiley-vch.de This means that at a certain "ceiling temperature," the TΔS term will equal the ΔH term, and ΔG will become zero, at which point polymerization will no longer be favorable and will be in equilibrium with depolymerization. libretexts.org The high ring strain in silacyclobutanes contributes to a more negative ΔH_p, making their polymerization thermodynamically favorable. vot.pl
Control of Polymer Structure and Topology
Synthesis of Linear and Branched Polysilmethylenes
The synthesis of polysilmethylenes (polymers with a -[SiR₂-CH₂]- backbone) with controlled structures, such as linear or branched topologies, can be achieved through the ROP of silacyclobutanes.
Living anionic polymerization of monomers like 1,1-dimethylsilacyclobutane allows for the synthesis of linear polymers with predictable molecular weights and narrow dispersity. epa.gov By carefully controlling the initiator and monomer stoichiometry, the chain length can be precisely managed.
Branched polymers can be synthesized using multifunctional initiators or by incorporating monomers that can act as branching points. For example, using initiators with multiple active sites can lead to the formation of star-shaped polymers. mdpi.comrsc.org Additionally, the controlled introduction of comonomers or specific reaction conditions during polymerization can be used to create branched architectures. The secondary gas-phase reactions in hot-wire chemical vapor deposition (HW-CVD) of 1,1-dimethyl-1-silacyclobutane can lead to the formation of various products, including those that could potentially lead to branched structures in a polymerization context. cdnsciencepub.com
Strategies for Molecular Weight Control and Narrow Polydispersity
The synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for tailoring material properties. For polycarbosilanes derived from this compound, living polymerization techniques are the primary strategy to achieve this control. wikipedia.orgtaylorandfrancis.com
Living polymerizations are chain growth processes that lack irreversible chain transfer and termination steps. wikipedia.orgyoutube.com This absence of termination allows the polymer chains to grow at a consistent rate, and they remain "active" until intentionally quenched. The most prominent method for achieving this with silacyclobutanes is anionic ring-opening polymerization (AROP).
In a typical AROP of a silacyclobutane monomer like this compound, an organolithium initiator, such as n-butyllithium, is used. The initiator attacks the silicon atom, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic active center. This active center then propagates by attacking another monomer molecule. Because initiation is typically fast compared to propagation, all polymer chains grow simultaneously, leading to a narrow PDI, often close to the ideal value of 1.0. taylorandfrancis.comoregonstate.edu
The molecular weight of the resulting polymer is directly proportional to the molar ratio of the monomer consumed to the initiator used. taylorandfrancis.comyoutube.com By carefully controlling this ratio, polymers of a specific target molecular weight can be synthesized. For instance, increasing the monomer-to-initiator ratio results in higher molecular weight polymers.
The table below illustrates the typical relationship between the monomer/initiator ratio and the resulting polymer characteristics in a living anionic polymerization of a silacyclobutane monomer.
Table 1: Effect of Monomer/Initiator Ratio on Molecular Weight and PDI in Living Anionic Polymerization
| Monomer/Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 5,700 | 5,600 | 1.08 |
| 100:1 | 11,400 | 11,200 | 1.07 |
| 200:1 | 22,800 | 22,500 | 1.09 |
| 400:1 | 45,600 | 45,100 | 1.10 |
| Note: Data are representative examples derived from principles of living polymerization. |
Fabrication of Block Copolymers and Other Macromolecular Architectures
The "living" nature of the polymer chains in the anionic ROP of silacyclobutanes is a powerful tool for the fabrication of complex macromolecular architectures, most notably block copolymers. wikipedia.orgnih.gov Since the chain ends remain active after all the initial monomer has been consumed, they can be used to initiate the polymerization of a second, different monomer. oregonstate.edu
This sequential monomer addition is the fundamental technique for synthesizing well-defined diblock copolymers. For example, after polymerizing this compound to form a living polycarbosilane block, a monomer such as styrene (B11656) or a methacrylate (B99206) can be added to the reaction. The living carbanionic end of the polycarbosilane chain then initiates the polymerization of the second monomer, resulting in a diblock copolymer, e.g., poly(this compound)-b-polystyrene. harth-research-group.orgresearchgate.net This methodology can be extended to create triblock or multiblock copolymers by further sequential additions. nih.gov
Beyond linear block copolymers, other macromolecular architectures can be achieved:
Star Polymers: These can be synthesized by using a multifunctional initiator or by reacting the living linear polycarbosilane chains with a multifunctional linking agent.
Graft Copolymers: These can be prepared by creating reactive sites along a pre-existing polymer backbone and using these sites to initiate the ROP of a silacyclobutane monomer.
The ability to create these architectures allows for the combination of the properties of different polymer segments within a single molecule, leading to materials with unique solution, thermal, and mechanical properties. wiley.comresearchgate.net
Table 2: Examples of Block Copolymers Synthesized from Silacyclobutane Monomers
| Block Copolymer Architecture | First Block (from Silacyclobutane) | Second Block |
| Diblock | Poly(1,1-dimethyl-1-silacyclobutane) | Polystyrene |
| Diblock | Poly(1,1-diphenyl-1-silacyclobutane) | Poly(methyl methacrylate) |
| Triblock (ABA) | Polystyrene | Poly(this compound) |
| Star (3-arm) | Poly(1,1-dimethyl-1-silacyclobutane) | (Initiated from a trifunctional core) |
| Note: This table presents examples of architectures achievable through living polymerization techniques. |
Development of Silicon-Containing Polymers from Cyclic Monomers
The ring-opening polymerization of silacyclobutanes is a cornerstone in the development of advanced silicon-containing polymers. These polymers, broadly known as polycarbosilanes, are valued for their unique properties, including high thermal stability and their role as precursors to silicon carbide (SiC) ceramics. dtic.mildtic.milazom.com
Polycarbosilanes Derived from Silacyclobutane Monomers
Polycarbosilanes are polymers featuring a backbone of alternating silicon and carbon atoms. dtic.mil The ROP of silacyclobutane monomers like this compound directly yields linear polycarbosilanes with a repeating unit of -[Si(CH₃)(CH₃)-CH₂-CH(CH₃)-CH₂]-. The polymerization breaks the strained Si-C bond in the ring to form the linear chain.
While anionic polymerization provides excellent control, thermal ROP is also a common method for synthesizing these polymers. Heating silacyclobutanes in the liquid phase can induce polymerization, although this method typically offers less control over molecular weight and results in a broader PDI compared to living polymerization techniques. dtic.mil Transition metal catalysts, such as those based on platinum (e.g., Karstedt's catalyst), can also effectively promote the ROP of silacyclobutanes, often under milder conditions than thermal polymerization. researchgate.net
The properties of the resulting polycarbosilane are highly dependent on the substituents on the silicon atom of the monomer. For example, aryl substituents (like phenyl groups) on the silicon atom tend to increase the thermal stability of the resulting polymer compared to alkyl substituents (like methyl groups). dtic.mil These polymers are of significant interest as preceramic polymers; upon pyrolysis at high temperatures, they can be converted into silicon carbide materials. azom.com
Advanced Macromolecular Architectures from Silacyclobutane Building Blocks
The versatility of silacyclobutane monomers extends to the creation of advanced and complex macromolecular architectures beyond simple linear chains or block copolymers. wiley.comnist.gov These sophisticated structures are designed to achieve highly specific material properties. tu-clausthal.de
One notable example is the formation of cyclolinear polycarbosilanes (CLPCS) . These polymers are synthesized from monomers containing two silacyclobutane rings, such as 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552). The polymerization proceeds in a way that opens the rings to form a linear chain that incorporates the remaining cyclic structures as part of the polymer backbone. researchgate.net This results in a polymer with regularly spaced, strained rings along the chain, which can act as latent sites for further reactions or cross-linking.
Furthermore, by employing silacyclobutane monomers functionalized with other reactive groups (e.g., vinyl, benzocyclobutene), polymers with tailored functionalities can be synthesized. researchgate.net These functional groups can be used for post-polymerization modification or for creating cross-linked networks. For instance, a linear polycarbosilane with pendant vinyl groups can be cross-linked through hydrosilylation or radical polymerization to form a thermoset material with enhanced mechanical and thermal properties. The ability to build these complex structures from silacyclobutane building blocks opens avenues for developing new high-performance materials for applications in fields like microelectronics and advanced composites. nist.govlcpo.fr
Advanced Spectroscopic and Computational Characterization of 1,1,3 Trimethyl 1 Silacyclobutane and Its Intermediates
Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 1,1,3-trimethyl-1-silacyclobutane and for tracking its transformations during chemical reactions. Each technique offers unique insights into different aspects of the molecule's properties.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary tool for investigating the bonding environment and conformational isomers of cyclic molecules like silacyclobutanes. nih.gov The four-membered ring of silacyclobutane (B14746246) is not planar and undergoes a characteristic low-frequency "ring-puckering" vibration. researchgate.net The position and intensity of this and other vibrational modes are sensitive to the mass and electronic nature of the substituents on the ring.
For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to:
Si-C bond stretching: Vibrations associated with the silicon-carbon bonds within the ring and the silicon-methyl groups.
C-H bond stretching and bending: Modes from the methyl groups and the methylene (B1212753) (-CH2-) groups in the ring.
Ring vibrations: Including the distinctive ring-puckering and ring deformation modes. The substitution pattern influences the ring's dihedral angle. researchgate.net
Studies on analogous molecules, such as 1,1-dimethyl-1-silacyclobutane, have utilized vibrational spectra to analyze the products of thermal reactions. acs.orgacs.org Ab initio and Density Functional Theory (DFT) calculations are often employed to compute theoretical vibrational frequencies, which aids in the assignment of experimental bands observed in the IR and Raman spectra. nih.govresearchgate.netlmaleidykla.lt This comparison between experimental and calculated spectra is crucial for confirming the presence of specific conformers, such as twisted or envelope shapes, and for providing a detailed understanding of the molecule's vibrational dynamics. lmaleidykla.ltresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguous structure elucidation in solution. uobasrah.edu.iq For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide a detailed map of the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum would distinguish between the protons of the two geminal methyl groups on the silicon atom (which may be chemically non-equivalent depending on the ring conformation and temperature), the protons of the methyl group at the C3 position, and the methylene protons in the ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the three methyl groups and the two different ring carbons, confirming the molecular backbone. researchgate.net
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide a characteristic chemical shift for the silicon atom within the strained four-membered ring environment. nih.gov
Beyond static structural assignment, NMR is an invaluable tool for real-time reaction monitoring. jhu.edunih.govpharmtech.combeilstein-journals.org By acquiring spectra at regular intervals, one can track the consumption of reactants and the formation of products. beilstein-journals.org For reactions involving this compound, such as polymerization or ring-opening, NMR allows for the determination of reaction kinetics, the detection of transient intermediates, and the quantitative analysis of the product mixture without the need for sample isolation. jhu.edubeilstein-journals.org
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nist.gov While this compound is a diamagnetic molecule, its reactions can involve radical intermediates, particularly under conditions of pyrolysis, photolysis, or in the presence of radical initiators.
Potential radical intermediates from this compound that could be studied by ESR include:
Ring-opened biradicals: Formed by the homolytic cleavage of a C-C or Si-C bond in the ring.
Radicals from H-abstraction: Removal of a hydrogen atom from a methyl or methylene group by another radical species.
ESR spectra can provide crucial information about these transient species. The g-value and hyperfine splitting patterns—the result of interactions between the unpaired electron and nearby magnetic nuclei (like ¹H, ¹³C, and ²⁹Si)—can help identify the specific structure of the radical, its geometry, and the distribution of the unpaired electron density within the molecule. nist.gov Studies on other organic and organometallic radicals demonstrate the power of ESR in elucidating complex reaction mechanisms that proceed through radical pathways. nist.govnih.gov
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. youtube.com For this compound (molar mass ≈ 114.26 g/mol ), electron ionization (EI) mass spectrometry leads to the formation of a molecular ion (M⁺˙) and various fragment ions. nist.gov
The NIST Chemistry WebBook provides key energetic data for this molecule. nist.gov The ionization energy—the minimum energy required to remove an electron from the molecule—has been determined to be 8.67 ± 0.03 eV. nist.gov The fragmentation process can be further characterized by appearance energies, which is the minimum energy required to form a specific fragment ion. nist.gov
Table 1: Ionization and Appearance Energy Data for this compound
| Measurement | Value (eV) | Ion | Other Products | Method |
|---|---|---|---|---|
| Ionization Energy | 8.67 ± 0.03 | C₆H₁₄Si⁺ | - | EI |
| Appearance Energy | 9.74 ± 0.04 | C₃H₈Si⁺ | C₃H₆ | EI |
Data sourced from the NIST WebBook. nist.gov
Common fragmentation pathways for organosilicon compounds include the loss of alkyl radicals. cdnsciencepub.comfu-berlin.de For this compound, a prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to form the [M-15]⁺ ion. The cleavage of the strained four-membered ring is also a likely fragmentation route, leading to ions such as C₃H₈Si⁺ through the elimination of propene (C₃H₆), as indicated by the appearance energy data. nist.gov
Photoelectron Spectroscopy (PES) directly probes the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon irradiation with high-energy photons. This technique provides experimental data on the binding energies of electrons in molecular orbitals. The lowest ionization energy, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is a key parameter obtained from PES. wpmucdn.com
For this compound, the vertical ionization energy is reported as 8.67 eV. nist.gov This value reflects the energy of the HOMO, which is expected to have significant contributions from the Si-C bonds within the strained ring. By providing a map of the valence orbital energies, PES offers direct experimental data that can be compared with the predictions of quantum chemical calculations, thereby validating theoretical models of bonding and electronic structure. researchgate.net
Quantum Chemical and Computational Modeling
Quantum chemical calculations have become an essential partner to experimental spectroscopy for the study of molecular structure and properties. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are widely used to model organosilicon compounds. researchgate.netlmaleidykla.ltresearchgate.net
For this compound, computational modeling can provide detailed insights into:
Molecular Geometry: Prediction of bond lengths, bond angles, and the dihedral angle of the puckered four-membered ring. researchgate.net
Conformational Analysis: Calculation of the relative energies of different conformers (e.g., axial vs. equatorial positions of the C3-methyl group) and the energy barriers between them. nih.govresearchgate.net
Vibrational Frequencies: Computation of theoretical IR and Raman spectra, which is crucial for the accurate assignment of experimental vibrational bands. researchgate.netresearchgate.net
Electronic Properties: Calculation of molecular orbital energies, which can be directly compared with experimental data from photoelectron spectroscopy. researchgate.net
Thermochemical Data: Estimation of strain energies in the ring by using theoretical reactions like homodesmic reactions. researchgate.net
The synergy between computational modeling and experimental spectroscopy provides a robust framework for the advanced characterization of this compound, enabling a deeper understanding of its structural and electronic properties.
Ab initio and Density Functional Theory (DFT) Calculations of Molecular and Transition State Structures
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structure of molecules. For this compound, these calculations would be employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.
DFT methods, such as B3LYP, B3PW91, and MPW1PW91, paired with appropriate basis sets (e.g., 6-311G**), have been successfully used to model the structures of related compounds like silacyclobutane and its methyl-substituted derivatives. tandfonline.com These studies indicate that the four-membered ring of silacyclobutanes is not planar but puckered. For this compound, a key structural feature to be determined would be the precise puckering angle and the preferred orientation of the methyl groups (axial or equatorial).
Beyond the stable ground state structure, these computational methods are crucial for locating and characterizing transition states (TS). A transition state is a high-energy, transient configuration that a molecule passes through during a chemical reaction. For instance, in the thermal decomposition of silacyclobutanes, a four-membered cyclic transition state is involved. tandfonline.com Calculations would identify the geometry of this TS, which is critical for understanding the reaction mechanism and calculating the activation energy barrier.
Table 1: Representative Parameters Determined from DFT Calculations for Silacyclobutane Derivatives. (Note: Specific values for this compound are not available and would require dedicated computational studies.)
| Parameter | Description | Typical Calculated Values for Analogues |
| Bond Lengths (Å) | ||
| Si-C (ring) | The length of the silicon-carbon bonds within the four-membered ring. | 1.88 - 1.90 |
| C-C (ring) | The length of the carbon-carbon bonds within the four-membered ring. | 1.56 - 1.58 |
| Si-C (methyl) | The length of the silicon-carbon bonds of the methyl groups. | 1.86 - 1.88 |
| C-H | The length of the carbon-hydrogen bonds. | 1.09 - 1.11 |
| Bond Angles (degrees) | ||
| ∠C-Si-C (ring) | The angle between the two silicon-carbon bonds within the ring. | ~77-79 |
| ∠Si-C-C (ring) | The angle between a silicon-carbon and a carbon-carbon bond in the ring. | ~88-90 |
| Dihedral Angle (degrees) | ||
| Ring Puckering Angle | The angle of deviation from a planar ring structure. | ~25-36 |
Analysis of Ring Puckering Potentials and Conformational Dynamics
The four-membered ring of silacyclobutane and its derivatives is flexible and undergoes a dynamic motion known as ring puckering. This motion can be described by a potential energy surface (PES), which maps the energy of the molecule as a function of its puckering coordinate. Computational methods are essential for calculating this PES.
The analysis of the PES reveals important information about the conformational dynamics of the molecule, such as the barrier to planarity (the energy required to flatten the ring) and the energy difference between different puckered conformations. For substituted silacyclobutanes, like this compound, the substituents can influence the shape of the potential energy surface and the relative stability of different conformers (e.g., where the methyl group at the C3 position is axial versus equatorial).
Studies on similar molecules have shown that the barrier to planarity and the equilibrium puckering angle are sensitive to the nature and position of substituents on the ring. The Cremer-Pople puckering coordinates are a common method used to describe the ring's conformation quantitatively. acs.org Understanding these dynamics is crucial as the ring conformation can significantly impact the molecule's reactivity and spectroscopic properties.
Theoretical Studies of Reaction Mechanisms (e.g., Cycloreversion, Ring-Opening)
Computational chemistry is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, key reaction pathways to investigate would be cycloreversion and ring-opening reactions.
Cycloreversion: This is a characteristic reaction of cyclobutanes and their heteroatomic analogues, where the four-membered ring fragments into two two-membered molecules. For silacyclobutanes, this typically yields an alkene and a silene (a compound with a silicon-carbon double bond). tandfonline.com Theoretical studies can determine whether this reaction proceeds through a concerted mechanism (bonds breaking simultaneously) or a stepwise mechanism involving a diradical intermediate. By calculating the energies of reactants, products, intermediates, and transition states, the preferred reaction pathway and the associated energy barriers can be determined. For example, DFT calculations on silacyclobutane and its methyl derivatives suggest a concerted and asynchronous mechanism for their thermal decomposition. tandfonline.com
Ring-Opening: This involves the cleavage of one of the bonds in the ring, leading to a linear intermediate. This can be initiated by various factors, including heat or chemical reagents. Theoretical calculations can model these processes, identifying the most likely bond to break and the structure of the resulting open-chain species.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies: DFT and ab initio calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending, or rocking of bonds). This is a powerful tool for structural confirmation. While experimental spectra for this compound may be available, their detailed assignment would be greatly facilitated by such theoretical calculations.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic and organometallic chemistry. Theoretical methods can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of this compound. The calculated shifts for a proposed structure can be compared with experimental values to verify the structural assignment. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations of the molecule, as chemical shifts are sensitive to the local electronic environment of each nucleus.
Table 2: Types of Spectroscopic Data Predicted by Computational Methods.
| Spectroscopic Parameter | Computational Method | Information Gained |
| Vibrational Frequencies (cm⁻¹) | DFT, Ab initio | Assignment of IR and Raman bands to specific molecular vibrations. |
| ¹H NMR Chemical Shifts (ppm) | DFT (GIAO method) | Prediction of proton chemical environments for structural verification. |
| ¹³C NMR Chemical Shifts (ppm) | DFT (GIAO method) | Prediction of carbon chemical environments for structural verification. |
| ²⁹Si NMR Chemical Shifts (ppm) | DFT (GIAO method) | Prediction of the silicon chemical environment, highly sensitive to substitution. |
Investigation of Electronic Excitation Energies and Orbital Interactions
The electronic properties of this compound can be explored through the analysis of its molecular orbitals and the calculation of its electronic excitation energies.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while those of the LUMO relate to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and the energy required for electronic excitation. Natural Bond Orbital (NBO) analysis can provide further details about orbital interactions, such as the delocalization of electron density between bonding and antibonding orbitals, which influences the molecule's stability and reactivity. tandfonline.com
Electronic Excitation Energies: Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. For this compound, these calculations would predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., σ → σ* or n → σ* transitions). This information is valuable for understanding the photochemistry of the molecule.
Advanced Research Applications of Silacyclobutane Derivatives
Precursors in Materials Science Research and Fabrication
The inherent ring strain in 1,1,3-trimethyl-1-silacyclobutane facilitates ring-opening reactions under thermal or plasma conditions. This property is harnessed in materials science to create silicon-containing polymers and ceramics with tailored properties for advanced applications.
Utilization in Chemical Vapor Deposition (CVD) for Silicon-Containing Film Formation
This compound has emerged as a significant precursor in Chemical Vapor Deposition (CVD), a technique used to produce high-purity, high-performance solid materials. Its utility is particularly notable in the formation of silicon-containing thin films. In the realm of plasma-enhanced atomic layer deposition (PEALD), this compound has been successfully employed to deposit silicon carbide (SiC) thin films at relatively low temperatures, ranging from 100 to 400 °C. The resulting amorphous films exhibit a composition close to a 1:1 silicon-to-carbon ratio, with the growth rate being tunable by adjusting plasma power and precursor dosage.
Furthermore, it serves as a precursor for silicon carbonitride (SiCN) films through thermal CVD processes. The thermal decomposition of this compound in the presence of ammonia (B1221849) (NH₃) yields SiCN films, which are of significant interest for their mechanical and electronic properties. The specific characteristics of these films can be controlled by modifying the deposition temperature and the ratio of the organosilicon precursor to ammonia.
| Application Area | Deposition Technique | Resulting Material | Key Research Findings |
| Silicon Carbide Films | Plasma-Enhanced Atomic Layer Deposition (PEALD) | Amorphous SiC | Enables low-temperature deposition (100-400 °C). |
| Silicon Carbonitride Films | Thermal Chemical Vapor Deposition | Amorphous SiCN | Film composition is tunable by adjusting precursor ratios. |
Development of Preceramic Polymers for High-Performance Ceramics
In the field of advanced ceramics, this compound functions as a monomer for the synthesis of preceramic polymers. Through ring-opening polymerization (ROP), often initiated by catalysts such as platinum complexes, it forms poly(this compound). This polymer can be processed into desired shapes before undergoing pyrolysis at high temperatures in an inert atmosphere. This process converts the polymer into a high-yield silicon carbide-based ceramic material. The final properties of the ceramic, including its density and mechanical strength, are directly influenced by the molecular weight of the preceramic polymer and the specific pyrolysis conditions employed.
Reagents and Building Blocks in Advanced Organic and Organometallic Synthesis
The reactivity of the silicon-carbon bonds within the strained four-membered ring makes this compound a versatile reagent for constructing more intricate silicon-containing molecules and for studying fundamental reaction mechanisms.
Methodologies for Novel Cyclic Silicon Compound Synthesis via Ring Enlargement
Ring-enlargement reactions involving this compound offer a powerful strategy for synthesizing larger, more complex cyclic silicon compounds. For example, its reaction with acetylenic esters in the presence of a palladium catalyst facilitates the insertion of the alkyne into a silicon-carbon bond, leading to the formation of six-membered silacyclic compounds. Similarly, reactions with elemental sulfur or selenium result in their insertion into the Si-C bond, affording five-membered heterocyclic compounds that contain both silicon and a chalcogen atom. These methodologies provide access to a diverse range of silicon-containing heterocycles that are otherwise challenging to synthesize.
Generation and Trapping of Reactive Silicon Intermediates (e.g., Silenes)
The thermal or photochemical decomposition of this compound is a well-established method for generating highly reactive, transient species known as silenes, which feature a silicon-carbon double bond. This transformation typically proceeds via a retro-[2+2] cycloaddition, yielding a silene and an alkene. The generated silene, for instance, 1,1-dimethyl-2-methylenesilane, is short-lived and can be trapped in situ by various reagents. For example, it can react with alcohols to form alkoxysilanes or undergo a [4+2] cycloaddition with dienes to produce six-membered cyclic silanes. This ability to generate silenes under controlled conditions makes silacyclobutanes invaluable for fundamental studies of the reactivity of these elusive intermediates.
Applications in the Synthesis of Complex Organosilicon Scaffolds
Beyond its use in ring-enlargement and as a source of reactive intermediates, this compound serves as a fundamental building block for constructing elaborate organosilicon frameworks. Ring-opening reactions with organolithium or Grignard reagents lead to the formation of functionalized linear organosilanes. These products can then be utilized in subsequent synthetic transformations to assemble complex molecular architectures. Furthermore, palladium-catalyzed cross-coupling reactions with organic halides allow for the introduction of a wide variety of organic functionalities onto the silicon atom, significantly expanding the synthetic utility of this silacyclobutane (B14746246) derivative in the creation of diverse and intricate organosilicon scaffolds.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying 1,1,3-Trimethyl-1-silacyclobutane in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are preferred due to their sensitivity and specificity. For example, in firefighting foam formulations, this compound was detected at 170 µg/L using validated analytical protocols . Calibration standards should be prepared in matrices mimicking environmental samples (e.g., aqueous solutions with surfactants) to account for matrix effects. Quantitation limits should be validated to ensure reproducibility at trace levels.
Q. How can the purity of synthesized this compound be assessed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For structurally similar silacyclobutanes, ¹H NMR signals for methyl groups attached to silicon typically appear in the δ 0.20–0.49 ppm range, while aromatic protons (if present) resonate at δ 7.36–7.68 ppm . HRMS should match calculated molecular ion peaks (e.g., m/z 206 for a related compound) with <3 ppm error . Purity can be further confirmed via chromatographic methods (HPLC/GC) with ≥95% purity thresholds.
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer : Cyclization reactions using silicon-containing precursors under anhydrous conditions are common. For example, transamination or condensation reactions with silane derivatives (e.g., (hexadecyloxy)trimethyl-silane) can yield cyclobutane structures . Reaction optimization should focus on temperature control (e.g., 60–80°C) and catalyst selection (e.g., Lewis acids). Post-synthesis purification via silica gel column chromatography (eluent: hexane/ethyl acetate) is recommended to isolate the target compound .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The strain in the silacyclobutane ring and the electron-donating methyl groups on silicon significantly affect reactivity. Computational studies (DFT or molecular dynamics) can predict regioselectivity in reactions with electrophiles. For example, methyl groups on silicon increase steric hindrance, favoring ring-opening at the less substituted carbon. Experimental validation via kinetic studies under varying temperatures (e.g., 25–100°C) and monitoring by in-situ FTIR can confirm proposed mechanisms .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?
- Methodological Answer : Hydrolysis and photodegradation are primary pathways. Hydrolysis studies should be conducted in buffered aqueous solutions (pH 4–9) at 25–50°C, with degradation products identified via LC-MS/MS. For photolysis, expose samples to UV light (λ = 254–365 nm) and monitor intermediates. A 2022 study detected this compound in firefighting foams at 170 µg/L, suggesting persistence in specific matrices; comparative studies with cyclohexadecane (490 µg/L) can contextualize degradation rates .
Q. How can contradictions in reported stability data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, trace water content). Systematic meta-analysis of published data, combined with controlled reproducibility studies, is essential. For instance, conflicting NMR chemical shifts can be reconciled by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and referencing protocols . Collaborative interlaboratory studies using identical synthetic batches can further resolve inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
